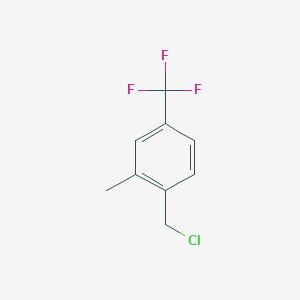

2-Methyl-4-(trifluoromethyl)benzyl chloride

Descripción

Systematic Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)benzene. This naming convention prioritizes the chloromethyl substituent as the principal functional group, with the aromatic ring serving as the parent structure. The Chemical Abstracts Service has assigned registry number 888739-69-3 to this specific compound, providing a unique identifier that distinguishes it from closely related structural isomers. The molecular formula C9H8ClF3 reflects the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, and three fluorine atoms, yielding a molecular weight of 208.61 grams per mole.

Alternative nomenclature systems recognize this compound under several synonymous designations, including this compound and 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)benzene, reflecting different prioritization schemes for functional group designation. The compound's unique identifier in chemical databases includes the Simplified Molecular Input Line Entry System notation CC1=C(CCl)C=CC(=C1)C(F)(F)F, which provides a linear representation of its molecular connectivity. The MDL number MFCD18399883 serves as an additional database identifier, facilitating cross-referencing across multiple chemical information systems. This comprehensive identification system ensures unambiguous recognition of the compound across various scientific and commercial platforms, preventing confusion with the numerous structural isomers that share similar molecular formulas but differ in substitution patterns.

Molecular Structure Elucidation: Substituent Positioning and Steric Effects

The molecular architecture of this compound features a benzene ring bearing three distinct substituents arranged in a specific geometric pattern that profoundly influences the compound's physical and chemical properties. The chloromethyl group occupies the 1-position, serving as the primary reactive site for nucleophilic substitution reactions, while the methyl group at the 2-position and the trifluoromethyl group at the 4-position create a unique electronic environment. This substitution pattern establishes significant steric interactions, particularly between the ortho-positioned methyl and chloromethyl groups, which may restrict conformational flexibility and influence the compound's reactivity profile. The trifluoromethyl substituent at the para position relative to the chloromethyl group exerts pronounced electronic effects through both inductive and resonance mechanisms, substantially altering the electron density distribution within the aromatic system.

Computational analysis reveals that the trifluoromethyl group's electron-withdrawing character significantly affects the benzyl position's electrophilicity, enhancing the susceptibility of the chloromethyl carbon to nucleophilic attack while simultaneously stabilizing carbocationic intermediates that may form during substitution reactions. The methyl group's electron-donating properties create a counterbalancing effect, generating a complex electronic landscape where competing inductive effects modulate the overall reactivity. Steric considerations become particularly important when examining the compound's conformational preferences, as the ortho-methyl group may force the chloromethyl substituent into specific orientations relative to the aromatic plane, potentially influencing both reaction kinetics and product selectivity in synthetic applications.

The three-dimensional structure exhibits characteristic bond lengths and angles that reflect the interplay between steric hindrance and electronic effects. The carbon-chlorine bond length in the benzyl position typically measures approximately 1.80 Angstroms, while the carbon-carbon bonds within the aromatic ring maintain their characteristic 1.40 Angstrom distances despite the electronic perturbations introduced by the substituents. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths of approximately 1.33 Angstroms, consistent with the highly ionic character of these bonds.

Comparative Analysis of Isomeric Forms (Ortho/Meta/Para Substitution Patterns)

The substitution pattern analysis of trifluoromethyl-methyl-benzyl chloride isomers reveals significant differences in structural characteristics and reactivity profiles that arise from varying substituent arrangements on the aromatic ring. The this compound isomer represents one of several possible constitutional isomers, with alternative arrangements including 4-methyl-3-(trifluoromethyl)benzyl chloride (CAS 1261584-27-3) and other positional variants. Comparative examination of these isomers demonstrates how substituent positioning dramatically influences electronic properties, with the para relationship between chloromethyl and trifluoromethyl groups in the target compound providing optimal electronic communication through the aromatic π-system.

The 4-methyl-3-(trifluoromethyl)benzyl chloride isomer exhibits a fundamentally different electronic environment, where the trifluoromethyl group occupies a meta position relative to the chloromethyl functionality. This arrangement significantly reduces the electron-withdrawing effect transmitted to the reactive site, as meta-substituted electron-withdrawing groups exert primarily inductive rather than resonance effects. Consequently, this isomer displays altered reactivity patterns and different physical properties compared to the 2-methyl-4-(trifluoromethyl) variant. The molecular weight remains identical at 208.61 grams per mole across isomers, but differences in dipole moments, boiling points, and solubility characteristics reflect the varying electronic environments created by different substitution patterns.

Systematic comparison with simpler analogs, such as 4-trifluoromethylbenzyl chloride (CAS 939-99-1), provides insight into the specific influence of the methyl substituent. This parent compound, lacking the additional methyl group, exhibits a molecular weight of 194.58 grams per mole and demonstrates different reactivity characteristics due to the absence of ortho-directing effects from the methyl substituent. The introduction of the methyl group in the 2-position creates both steric and electronic perturbations that modify reaction selectivity and product distributions in synthetic applications.

Further comparative analysis with 2-(trifluoromethyl)benzyl chloride (CAS 21742-00-7) illustrates the impact of moving the trifluoromethyl group to an ortho position relative to the chloromethyl functionality. This isomer maintains the same molecular formula but exhibits markedly different physical properties, including a boiling point of 110°C at 25 mmHg and a refractive index of 1.47. The ortho arrangement creates significant steric interactions between the bulky trifluoromethyl group and the chloromethyl substituent, potentially leading to restricted rotation and altered conformational preferences compared to the para-substituted analog.

| Compound | CAS Number | Molecular Weight | Substitution Pattern | Key Electronic Effects |

|---|---|---|---|---|

| This compound | 888739-69-3 | 208.61 g/mol | CH₃ ortho, CF₃ para | Strong para electron withdrawal, ortho steric effects |

| 4-Methyl-3-(trifluoromethyl)benzyl chloride | 1261584-27-3 | 208.61 g/mol | CH₃ para, CF₃ meta | Moderate meta electron withdrawal |

| 4-Trifluoromethylbenzyl chloride | 939-99-1 | 194.58 g/mol | CF₃ para only | Pure para electron withdrawal |

| 2-(Trifluoromethyl)benzyl chloride | 21742-00-7 | 194.58 g/mol | CF₃ ortho only | Ortho electron withdrawal and steric hindrance |

Computational Modeling of Electronic Properties (DFT Studies on Trifluoromethyl-Methyl Interactions)

Density Functional Theory computational studies of this compound provide crucial insights into the electronic structure and molecular properties that govern its chemical behavior. Advanced computational methods employing hybrid functionals such as B3LYP with extended basis sets reveal the complex interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl substituent. These calculations demonstrate that the trifluoromethyl group creates a significant dipole moment within the molecule, with the three fluorine atoms generating a substantial negative charge concentration that influences the overall molecular electrostatic potential. The computational analysis indicates that the para-positioning of the trifluoromethyl group relative to the chloromethyl functionality maximizes resonance stabilization effects, creating enhanced electrophilicity at the benzyl carbon that facilitates nucleophilic substitution reactions.

Frontier molecular orbital analysis through Density Functional Theory calculations reveals distinctive characteristics of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital distributions in this compound. The Highest Occupied Molecular Orbital exhibits significant π-character localized primarily on the aromatic ring, with notable contributions from the methyl group's electron-donating properties. Conversely, the Lowest Unoccupied Molecular Orbital demonstrates substantial σ* antibonding character associated with the carbon-chlorine bond, reflecting the electrophilic nature of the benzyl position. The energy gap between these frontier orbitals provides quantitative measures of the compound's chemical reactivity and stability, with typical calculated values falling in the range of 4-6 electron volts depending on the computational method employed.

Natural Bond Orbital analysis through Density Functional Theory calculations elucidates the specific electronic interactions between the trifluoromethyl and methyl substituents, revealing how these groups influence charge distribution throughout the molecular framework. The trifluoromethyl group exhibits substantial charge localization on the fluorine atoms, creating a highly polar carbon-fluorine bond environment that significantly impacts the aromatic ring's electron density. Computational studies demonstrate that the methyl group's electron-donating character partially compensates for the trifluoromethyl group's electron-withdrawing effects, creating a balanced electronic environment that modulates the compound's reactivity. The calculated atomic charges reveal that the benzyl carbon bears a significant positive charge, consistent with its enhanced electrophilicity and susceptibility to nucleophilic attack.

Conformational analysis through Density Functional Theory calculations explores the rotational barriers and preferred geometries of the various substituents, particularly focusing on the orientation of the chloromethyl and trifluoromethyl groups relative to the aromatic plane. The computational results indicate that the chloromethyl group exhibits restricted rotation due to steric interactions with the ortho-methyl substituent, with calculated rotational barriers typically ranging from 2-4 kilocalories per mole. The trifluoromethyl group demonstrates relatively free rotation about the carbon-carbon bond connecting it to the aromatic ring, although slight preferences for specific orientations arise from weak hyperconjugative interactions with the π-system. These conformational preferences significantly influence the compound's physical properties, including dipole moment, polarizability, and intermolecular interaction patterns that govern bulk phase behavior and reactivity in solution environments.

Propiedades

IUPAC Name |

1-(chloromethyl)-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOBAIZWUULQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204607 | |

| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888739-69-3 | |

| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888739-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)benzyl chloride can be achieved through several methods. One common approach involves the chlorination of 2-Methyl-4-(trifluoromethyl)benzyl alcohol or 2-Methyl-4-(trifluoromethyl)benzyl amine using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired benzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is often purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

Reduction Reactions: Reduction of the benzyl chloride can yield the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substituted Benzyl Derivatives: Formed through nucleophilic substitution.

Benzyl Alcohols and Benzaldehydes: Formed through oxidation.

Benzyl Alcohols: Formed through reduction.

Aplicaciones Científicas De Investigación

2-Methyl-4-(trifluoromethyl)benzyl chloride has several applications in scientific research:

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its reactive benzyl chloride moiety.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The benzyl chloride moiety is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and the modification of polymers. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design .

Comparación Con Compuestos Similares

Key Structural Analogs

The following compounds are selected for comparison based on substituent positions and functional groups:

Substituent Effects on Reactivity and Properties

Electronic Effects

- Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that decreases electron density on the aromatic ring, enhancing the electrophilicity of the benzyl chloride moiety. This increases susceptibility to nucleophilic substitution (e.g., SN₂ reactions).

Functional Group Differences

- Benzyl Chloride vs. Benzoyl Chloride:

Positional Isomerism

- Para-Substituted CF₃ (4-(Trifluoromethyl)benzyl chloride): The para-substituted derivative lacks steric hindrance, making it more reactive in substitution reactions than ortho-substituted analogs.

- Ortho-Substituted CF₃ (2-(Trifluoromethyl)benzyl chloride): The ortho-CF₃ group creates steric and electronic effects that may reduce reactivity compared to para-substituted derivatives .

Actividad Biológica

2-Methyl-4-(trifluoromethyl)benzyl chloride (C9H8ClF3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzyl group with a methyl and a trifluoromethyl substituent. This unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative known as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea demonstrated significant anticancer activity. In vitro assays revealed an IC50 value of 8.47 µM against MCF-7 cancer cells, indicating substantial growth inhibitory effects over time . The compound's ability to inhibit angiogenesis was also noted, suggesting its potential as an effective anticancer agent.

Tubulin Inhibition

Research has shown that certain benzyl derivatives can act as selective tubulin inhibitors. In particular, modifications to the benzyl moiety, including the introduction of trifluoromethyl groups, have been found to affect the inhibition of mammalian and Trypanosoma brucei cell growth. Compounds with similar structures exhibited IC50 values exceeding 5 µM against T. brucei, indicating limited efficacy at concentrations achievable in vivo . However, some derivatives showed promising selectivity indices, suggesting potential for further development in targeting trypanosomiasis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Microtubule Dynamics : Compounds related to this structure have been shown to interfere with tubulin polymerization, which is critical for cell division and function .

- Enzyme Inhibition : Some derivatives exhibit strong inhibitory activity against monoamine oxidase B (MAO-B), with reported IC50 values as low as 21 nM. This suggests potential applications in neurodegenerative diseases where MAO-B plays a role .

Table 1: Biological Activity Summary

| Compound Name | Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | MCF-7 Cancer Cells | 8.47 | N/A |

| This compound (derivative) | T. brucei | >5 | N/A |

| Benzyl derivative (tubulin inhibitor) | Tubulin | N/A | >7000 |

| MAO-B Inhibitor | MAO-B | 21 | N/A |

Case Studies

- Anticancer Activity : A study investigating the effects of various benzyl derivatives on MCF-7 cells demonstrated that the introduction of trifluoromethyl groups significantly enhanced cytotoxicity compared to non-fluorinated analogs. The findings indicated that these modifications could optimize binding affinity to target proteins involved in cancer progression .

- Trypanocidal Effects : In a comparative study on compounds targeting T. brucei, it was found that while many derivatives had limited efficacy against mammalian cells, their selective action against the parasite presents an opportunity for developing targeted therapies for diseases such as sleeping sickness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.